molecular formula C5H13OP B15163826 (2-Methoxyethyl)(dimethyl)phosphane CAS No. 144533-35-7

(2-Methoxyethyl)(dimethyl)phosphane

Cat. No.: B15163826
CAS No.: 144533-35-7
M. Wt: 120.13 g/mol
InChI Key: RYLKDKHFCDYHDO-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(dimethyl)phosphane is an organophosphorus compound with the molecular formula C5H13OP It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups: two methyl groups and one 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(dimethyl)phosphane typically involves the reaction of dimethylphosphine with 2-methoxyethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:

(CH3)2PH+CH3OCH2CH2Cl(CH3)2PCH2CH2OCH3+HCl\text{(CH}_3)_2\text{PH} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{Cl} \rightarrow \text{(CH}_3)_2\text{PCH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} (CH3​)2​PH+CH3​OCH2​CH2​Cl→(CH3​)2​PCH2​CH2​OCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(dimethyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is (2-Methoxyethyl)(dimethyl)phosphine oxide.

    Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives of the phosphine.

Scientific Research Applications

(2-Methoxyethyl)(dimethyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to donate electron density to metal centers makes it valuable in the formation of metal-phosphine complexes.

    Biology: The compound can be used in the synthesis of biologically active molecules, particularly those involving phosphorus-containing functional groups.

    Medicine: Research into phosphine derivatives includes their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methoxyethyl)(dimethyl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates to metal centers in catalytic processes, facilitating various chemical transformations. The phosphorus atom in the compound donates electron density to the metal, stabilizing the metal-ligand complex and enabling catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)diphenylphosphine
  • (2-Methoxyethyl)diethylphosphine
  • (2-Methoxyethyl)dimethylphosphine oxide

Uniqueness

(2-Methoxyethyl)(dimethyl)phosphane is unique due to its specific combination of a 2-methoxyethyl group and two methyl groups attached to the phosphorus atom. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in catalysis and organic synthesis that may not be achievable with other phosphines.

Properties

CAS No.

144533-35-7

Molecular Formula

C5H13OP

Molecular Weight

120.13 g/mol

IUPAC Name

2-methoxyethyl(dimethyl)phosphane

InChI

InChI=1S/C5H13OP/c1-6-4-5-7(2)3/h4-5H2,1-3H3

InChI Key

RYLKDKHFCDYHDO-UHFFFAOYSA-N

Canonical SMILES

COCCP(C)C

Origin of Product

United States

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